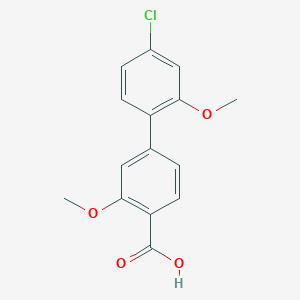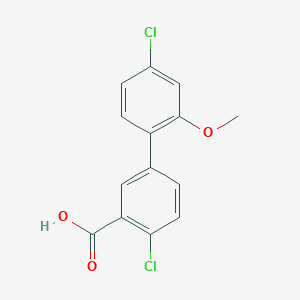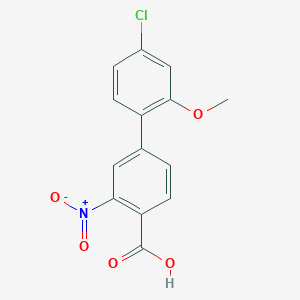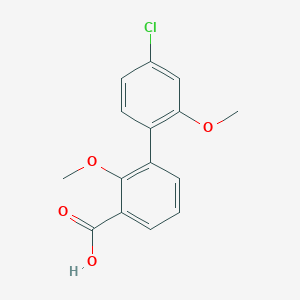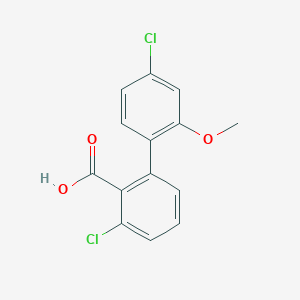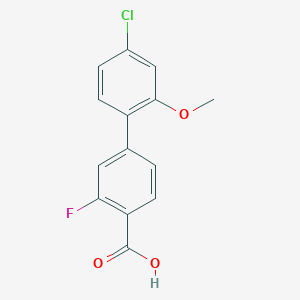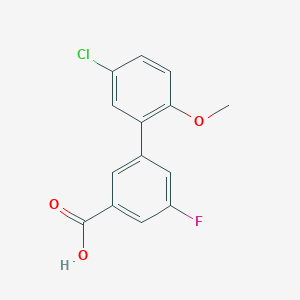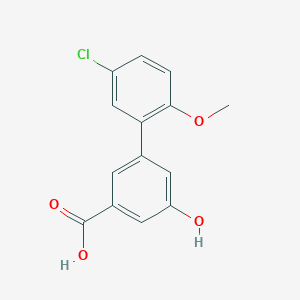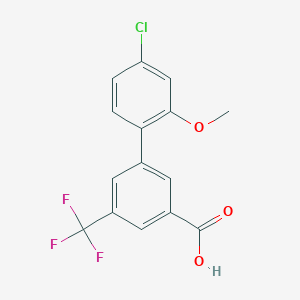
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-(4-CM-5-TFMB)) is a synthetic compound used in a variety of scientific research applications. It is a solid, white powder that is soluble in organic solvents and has a melting point of 134-135°C. 3-(4-CM-5-TFMB) is used in organic synthesis, as a reagent in biological assays, and as a component of pharmaceuticals. The compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
3-(4-CM-5-TFMB) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a component of pharmaceuticals, and as a reagent in biological assays. The compound is also used as a fluorescent probe in fluorescence microscopy and as a substrate for enzymes. 3-(4-CM-5-TFMB) has also been used in studies of the inhibition of the enzyme acetylcholinesterase, as well as in studies of the inhibition of the enzyme monoamine oxidase.
作用機序
The mechanism of action of 3-(4-CM-5-TFMB) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. The compound also acts as a fluorescent probe in fluorescence microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-CM-5-TFMB) are not well-understood. However, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased memory and cognitive function. Additionally, 3-(4-CM-5-TFMB) has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can lead to increased mood and motivation.
実験室実験の利点と制限
The advantages of using 3-(4-CM-5-TFMB) in lab experiments include its solubility in organic solvents, its relatively low melting point, and its ability to act as an inhibitor of enzymes and a fluorescent probe. The main limitation of using the compound in lab experiments is the lack of understanding of its biochemical and physiological effects.
将来の方向性
There are a variety of potential future directions for 3-(4-CM-5-TFMB). Further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a therapeutic agent for the treatment of neurological disorders. Additionally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a diagnostic tool for the detection of neurological disorders. Finally, research could be conducted to explore the potential of 3-(4-CM-5-TFMB) as a fluorescent probe for imaging applications.
合成法
3-(4-CM-5-TFMB) is synthesized in a three-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base, such as triethylamine, to form 4-chloro-2-methoxybenzoyl trifluoroacetate. The second step involves the reaction of the 4-chloro-2-methoxybenzoyl trifluoroacetate with 5-trifluoromethylbenzene in the presence of a base, such as triethylamine, to form 3-(4-chloro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid. The third step involves the purification of 3-(4-CM-5-TFMB) by recrystallization from methanol or ethanol.
特性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-11(16)2-3-12(13)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBSIQSAQZHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691094 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-41-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

